6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(5-methyl-2-furyl)quinoline-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination reactions using appropriate chlorinating agents and maintaining stringent reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The furan ring and quinoline moiety can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of quinoline N-oxides .
Scientific Research Applications
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro group and carbonyl chloride moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and proteomics research .
Properties
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPNGVLDSFNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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